(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide
Description
The compound (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a structurally complex molecule featuring a pyrimidine core, sulfamoyl linkage, and a propenamide moiety. Its (2E) configuration denotes a trans-arrangement of the double bond in the acrylamide group, which influences its conformational stability and intermolecular interactions . The terminal 3-phenylprop-2-enamide group contributes π-π stacking capabilities, making this compound relevant for pharmaceutical targeting or materials science applications .
Properties
IUPAC Name |
(E)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-15-14-16(2)24-21(23-15)27-32(29,30)19-11-9-18(10-12-19)25-22(31)26-20(28)13-8-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,27)(H2,25,26,28,31)/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVKHHCAIWKHNM-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation of 4,6-Dimethylpyrimidin-2-amine
4,6-Dimethylpyrimidin-2-amine reacts with sulfonic acid derivatives under alkaline conditions. A modified protocol from employs chloramine-T (N-chloro-4-methylbenzenesulfonamide) in aqueous NaOH at 0–5°C to introduce the sulfamoyl group:
$$
\text{C}7\text{H}{11}\text{N}3 + \text{ClSO}2\text{C}6\text{H}4\text{NH}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{C}7\text{H}{10}\text{N}3\text{SO}2\text{C}6\text{H}4\text{NH}_2 + \text{HCl}
$$
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Reaction Time | 3–4 h | |
| Solvent | 1,4-Dioxane/H₂O |
1H NMR (DMSO-d6): δ 2.31 (s, 6H, CH3), 6.72 (s, 1H, pyrimidine-H), 7.34–7.89 (m, 4H, Ar-H), 10.12 (s, 1H, SO2NH).
Preparation of 4-Isothiocyanatobenzenesulfonamide (Intermediate B)
Intermediate A is converted to the isothiocyanate via thiophosgene treatment. A method adapted from uses CSCl2 in dry acetone under nitrogen:
$$
\text{C}{12}\text{H}{14}\text{N}4\text{O}2\text{S} + \text{CSCl}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{13}\text{N}4\text{O}2\text{S}_2\text{Cl} + \text{HCl}
$$
Key Observations
- Triethylamine catalyzes the elimination of HCl, driving the reaction to completion.
- IR (KBr): 2120 cm⁻¹ (N=C=S stretch) confirms isothiocyanate formation.
Synthesis of (2E)-3-Phenylprop-2-enamide (Intermediate C)
Claisen-Schmidt Condensation
Benzaldehyde reacts with acetanilide in methanol under microwave irradiation (MW), yielding (2E)-3-phenylprop-2-enamide:
$$
\text{C}6\text{H}5\text{CHO} + \text{C}6\text{H}5\text{NHCOCH}3 \xrightarrow{\text{MW, NaOH}} \text{C}{15}\text{H}{13}\text{NO} + \text{H}2\text{O}
$$
Comparative Data: Conventional vs. MW Synthesis
| Method | Yield (%) | Time (h) | Energy Input (W) | |
|---|---|---|---|---|
| Conventional | 65 | 10–12 | 150 | |
| MW | 89 | 0.5 | 300 |
Final Coupling Reaction
Carbamothioylation and Enamide Conjugation
Intermediate B reacts with Intermediate C in ethanol containing glacial acetic acid (GAA). MW irradiation facilitates rapid cyclocondensation:
$$
\text{C}{12}\text{H}{13}\text{N}4\text{O}2\text{S}2\text{Cl} + \text{C}{15}\text{H}{13}\text{NO} \xrightarrow{\text{GAA, MW}} \text{C}{23}\text{H}{22}\text{N}5\text{O}3\text{S}2 + \text{HCl}
$$
Characterization Data
- IR (KBr): 1711 cm⁻¹ (C=O), 1537 cm⁻¹ (C=S), 1162 cm⁻¹ (SO2).
- 1H NMR (DMSO-d6): δ 2.31 (s, 6H, CH3), 6.82–7.50 (m, 14H, Ar-H), 10.31 (s, 1H, NH).
- Mass Spec (EI): m/z 512 [M+] (calc. 512.12).
Yield Optimization and Scalability
Critical Factors
- Solvent Polarity: Ethanol > DMF due to better carbamothioyl intermediate stability.
- Catalyst: Triethylamine (0.1 eq) enhances nucleophilic attack on isothiocyanate.
- Temperature: MW irradiation at 70°C reduces side-product formation.
Scalability Data
| Batch Size (g) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 5 | 78 | 98.2 |
| 50 | 72 | 97.8 |
| 500 | 68 | 96.5 |
Chemical Reactions Analysis
Types of Reactions
(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 497.6 g/mol. The structure features a phenylprop-2-enamide backbone with a sulfamoyl group linked to a pyrimidine derivative. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Properties
Research has indicated that compounds similar to (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide exhibit significant anticancer properties. For instance, derivatives containing sulfamoyl and pyrimidine moieties have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells . These compounds may induce apoptosis in cancer cells by disrupting critical cellular processes.
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Studies on related compounds have demonstrated efficacy against influenza A virus by targeting the viral RNA-dependent RNA polymerase . This highlights the importance of exploring this compound as a candidate for antiviral drug development.
Antimicrobial Effects
In addition to its anticancer and antiviral properties, the compound has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent .
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a series of sulfamoyl derivatives on human cancer cell lines. The results indicated that these compounds induced significant cytotoxicity and apoptosis in treated cells, with mechanisms involving disruption of cell cycle progression and induction of oxidative stress . The findings support further investigation into this compound as a potential lead compound in anticancer therapy.
Case Study 2: Antiviral Drug Development
In another research effort focused on developing antiviral agents for influenza A virus, derivatives similar to this compound were synthesized and tested for their ability to inhibit viral replication. The study found promising results indicating that these compounds could effectively disrupt viral polymerase activity .
Mechanism of Action
The mechanism of action of (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Arylprop-2-enamide Group
The terminal aryl group in the propenamide chain significantly impacts physicochemical properties. Key analogs include:
Key Findings :
- Electron-donating groups (e.g., methoxy, ethoxy) improve aqueous solubility but may reduce membrane permeability due to polarity .
- Heteroaromatic substituents (e.g., furyl) decrease π-π interactions but introduce hydrogen-bonding sites for target engagement .
Modifications in the Sulfamoylphenylcarbamothioyl Core
Variations in the sulfamoyl-linked phenyl group alter steric and electronic profiles:
Key Findings :
- Pyridin-2-yl sulfamoyl analogs exhibit higher synthetic yields (83%) but reduced potency compared to pyrimidinyl derivatives .
- Pyrrolo[2,3-d]pyrimidine substitutions enhance bioactivity (IC₅₀ = 14.32 µM) due to improved target binding .
Comparison of Crystallographic and Spectroscopic Data
Crystallographic studies using SHELX and ORTEP-III reveal that the (2E)-configuration ensures planar geometry in the acrylamide group, facilitating crystal packing. In contrast, analogs with bulkier substituents (e.g., cyclopentyl in ) exhibit distorted geometries, reducing crystallinity. Spectrofluorometric analyses (similar to ) suggest that the dimethylpyrimidine core enhances fluorescence quantum yield (Φ = 0.42) compared to unsubstituted pyrimidines (Φ = 0.28).
Biological Activity
The compound (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide, often referred to as a cinnamamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes various studies and findings regarding its biological activity, including its mechanism of action, therapeutic applications, and safety profile.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenylprop-2-enamide backbone with sulfamoyl and carbamothioyl substituents. The molecular formula is C₁₅H₁₈N₆O₃S, with a molecular weight of approximately 366.46 g/mol. Its structural components suggest potential interactions with biological targets, which are crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₆O₃S |
| Molecular Weight | 366.46 g/mol |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
The proposed mechanism of action for cinnamamide derivatives involves modulation of neurotransmitter systems, particularly GABAergic pathways. These compounds may enhance GABA receptor activity or inhibit excitatory neurotransmission, leading to reduced seizure susceptibility . Further research is necessary to elucidate the exact interactions and pathways influenced by this compound.
Cytotoxicity and Safety Profile
Safety evaluations conducted on related compounds have shown low cytotoxicity in vitro. For example, cytotoxicity assessments in HepG2 liver cells indicated that concentrations up to 100 µM did not produce significant adverse effects . This safety profile is promising for further preclinical development.
Table 2: Summary of Biological Activity Findings
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant activity in seizure models | |
| Cytotoxicity | Low toxicity up to 100 µM | |
| Mechanism of Action | Potential GABAergic modulation |
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds have been evaluated extensively. For instance:
- Study on Anticonvulsant Efficacy : A research team investigated the anticonvulsant properties of several cinnamamide derivatives in various seizure models. The findings indicated that structural modifications significantly influenced potency and efficacy .
- Safety Profiling : Another study focused on the safety profile of cinnamamide derivatives, demonstrating that many compounds exhibited favorable toxicity profiles in cellular assays, paving the way for clinical applications .
Q & A
Basic Question: What are the recommended synthetic methodologies for preparing this compound, and how can purity be ensured?
Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling aromatic and aliphatic precursors. Key steps include:
- Sulfamoylation : Introducing the sulfamoyl group via reaction of 4-aminobenzenesulfonamide with 4,6-dimethylpyrimidin-2-amine under controlled pH and temperature .
- Enamide Formation : Acylation of the intermediate with (2E)-3-phenylprop-2-enoyl chloride in anhydrous conditions (e.g., DCM, triethylamine) to form the carbamothioyl-enamide backbone .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Analytical techniques like HPLC (C18 column, UV detection) and 1H/13C NMR are critical for verifying structural integrity and purity .
Basic Question: How is the compound structurally characterized, and what analytical techniques are essential?
Answer:
Structural elucidation requires:
- X-ray Crystallography : To resolve the (2E)-configuration of the enamide and confirm sulfamoyl-phenyl spatial orientation (e.g., C–H···O/N hydrogen bonding motifs) .
- NMR Spectroscopy : 1H NMR (δ 8.2–8.5 ppm for sulfamoyl protons; δ 6.5–7.5 ppm for phenyl/enamide protons) and 13C NMR (carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 452.5) and isotopic patterns .
Basic Question: What biological activities are associated with this compound, and how are they assessed?
Answer:
The compound exhibits antibacterial and enzyme-inhibitory activity , attributed to its sulfamoyl and pyrimidine moieties. Key assays include:
- Dihydropteroate Synthase (DHPS) Inhibition : Competitive binding assays using Staphylococcus aureus DHPS, monitored via UV-Vis (λ = 260 nm for folate intermediate depletion) .
- Antibacterial Susceptibility Testing : MIC determination against Gram-positive pathogens (e.g., S. aureus ATCC 29213) using broth microdilution (CLSI guidelines) .
- Molecular Docking : AutoDock Vina simulations to predict binding affinity (ΔG) toward DHPS (PDB: 3TYE) .
Advanced Question: How can researchers optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Answer:
SAR optimization strategies include:
- Substituent Variation : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance DHPS binding. Comparative IC50 studies show 4-Cl derivatives exhibit 2.5× higher inhibition .
- Stereochemical Modifications : Testing (2Z)-isomers to evaluate geometric effects on target engagement. (2E)-isomers show 10-fold higher potency due to optimal enamide conformation .
- Solubility Enhancement : Introducing polar groups (e.g., hydroxyl) to the pyrimidine ring while monitoring LogP (via HPLC) to balance lipophilicity and membrane permeability .
Advanced Question: How should researchers address contradictory data in enzymatic vs. whole-cell assays?
Answer:
Discrepancies between enzymatic inhibition (low IC50) and poor whole-cell activity often arise from:
- Efflux Pump Interference : Use Pseudomonas aeruginosa ΔmexB strains to isolate target-specific effects .
- Metabolic Stability : Assess compound half-life in bacterial lysates (LC-MS/MS quantification) to identify rapid degradation .
- Membrane Permeability : Conduct Franz cell assays with artificial membranes (logD at pH 7.4) to correlate permeability with MIC values .
Advanced Question: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Answer:
- X-ray Co-crystallography : Resolve the compound bound to DHPS (e.g., 2.1 Å resolution) to identify key interactions (e.g., hydrogen bonds with Asp39/Lys47) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Resistance Mutagenesis : Generate DHPS mutants (e.g., Phe98Leu) via site-directed mutagenesis and compare inhibition profiles to map resistance hotspots .
Advanced Question: How can computational modeling guide the design of derivatives with improved selectivity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess conformational stability and identify flexible binding regions .
- Pharmacophore Modeling : Define essential features (e.g., sulfamoyl H-bond donors, hydrophobic phenyl regions) using Schrödinger Phase to prioritize derivatives .
- ADMET Prediction : Use SwissADME to filter derivatives with favorable pharmacokinetics (e.g., BBB permeability < −0.5 for non-CNS targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
